molecular formula C12H26 B14555273 2,3,5,5-Tetramethyloctane CAS No. 62199-30-8

2,3,5,5-Tetramethyloctane

Cat. No.: B14555273
CAS No.: 62199-30-8
M. Wt: 170.33 g/mol
InChI Key: RQOLUXQWYAKKTG-UHFFFAOYSA-N
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Description

2,3,5,5-Tetramethyloctane is a hydrocarbon with the molecular formula C12H26. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a specific branched structure. This compound is one of the many isomers of octane, which are compounds with eight carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,5-Tetramethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller hydrocarbons using catalysts such as aluminum chloride (AlCl3) under controlled conditions. The reaction typically involves the addition of methyl groups to a pre-existing hydrocarbon chain to achieve the desired branching.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. Catalysts such as zeolites or other solid acids can be employed to facilitate the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,5,5-Tetramethyloctane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of simpler hydrocarbons.

    Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).

    Substitution: Halogenation reactions often use reagents such as chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

2,3,5,5-Tetramethyloctane has various applications in scientific research, including:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studied for its potential effects on biological membranes and its interactions with proteins and lipids.

    Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized as a component in specialty fuels and lubricants due to its branched structure, which can enhance certain properties such as viscosity and stability.

Mechanism of Action

The mechanism of action of 2,3,5,5-Tetramethyloctane depends on its specific application. In chemical reactions, its branched structure can influence the reactivity and selectivity of the compound. For example, the presence of multiple methyl groups can create steric hindrance, affecting the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetramethyloctane
  • 2,2,3,5-Tetramethyloctane
  • 2,2,5,5-Tetramethyloctane

Uniqueness

2,3,5,5-Tetramethyloctane is unique due to its specific branching pattern, which can influence its physical and chemical properties. Compared to other isomers, it may exhibit different boiling points, melting points, and reactivity profiles. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62199-30-8

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,5,5-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-8-12(5,6)9-11(4)10(2)3/h10-11H,7-9H2,1-6H3

InChI Key

RQOLUXQWYAKKTG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)CC(C)C(C)C

Origin of Product

United States

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